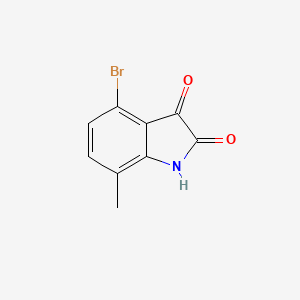

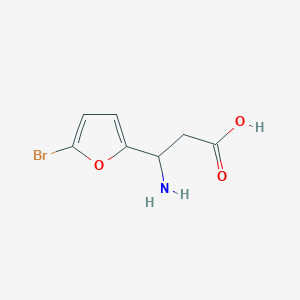

4-溴-7-甲基吲哚酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-7-methylisatin is a chemical compound used as a reagent, reaction component, and building block in organic chemistry . It is an important intermediate for the synthesis of other compounds .

Molecular Structure Analysis

The molecular formula of 4-Bromo-7-methylisatin is C9H6BrNO2 . Its molecular weight is 240.05 g/mol . The IUPAC name is 4-bromo-7-methyl-1H-indole-2,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methylisatin include a molecular weight of 240.05 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 238.95819 g/mol .科学研究应用

Antiviral Research

4-Bromo-7-methylisatin: has been identified as a promising scaffold in the development of broad-spectrum antiviral agents. Research indicates that derivatives of isatin, the core structure of 4-Bromo-7-methylisatin, exhibit significant activity against a range of viruses, including those causing severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS) . The compound’s potential in inhibiting viral replication makes it a valuable candidate for further studies aimed at creating new antiviral drugs.

Cancer Therapeutics

The isatin framework, which includes 4-Bromo-7-methylisatin , is noted for its anticancer properties. It has been involved in the synthesis of compounds that show promise against various cancer cell lines . The ability to act on multiple targets within cancer cells positions 4-Bromo-7-methylisatin as a versatile intermediate in the design of novel oncology drugs.

Drug Synthesis

As a heterocyclic compound, 4-Bromo-7-methylisatin serves as a precursor in drug synthesis. Its structure allows for various chemical reactions, leading to the creation of biologically active molecules, particularly in the synthesis of N-, C2-, and C3-substituted derivatives of isatin . This versatility is crucial for the development of new medications with improved efficacy and safety profiles.

Pharmacological Activities

Beyond its antiviral and anticancer applications, 4-Bromo-7-methylisatin is part of the isatin derivatives known for a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, anti-HIV, antioxidant, and CNS depressant functions . This broad spectrum of activities makes it an important compound in the discovery of treatments for various diseases.

Industrial Applications

In the realm of organic chemistry, 4-Bromo-7-methylisatin is utilized as a reagent, reaction component, and building block . Its role as an intermediate in the synthesis of complex compounds is invaluable, contributing to the production of high-quality reference standards and facilitating pharmaceutical testing.

Biological Research

4-Bromo-7-methylisatin: is also employed in biological research as a chemical tool to study biochemical processes. Its derivatives have been effective inhibitors of enzymes like urease and α-glucosidase, providing insights into enzyme function and aiding in the development of enzyme inhibitors .

未来方向

作用机制

Target of Action

Isatin derivatives have been shown to inhibit aldehyde dehydrogenases (aldhs), a family of enzymes that aid in detoxification .

Mode of Action

It is known that isatin derivatives can inhibit aldhs, which are overexpressed in several different malignancies . The inhibition of these enzymes can lead to a decrease in detoxification processes, potentially leading to increased sensitivity to certain drugs .

Biochemical Pathways

Given its potential role as an aldh inhibitor, it may impact pathways related to detoxification and drug resistance .

Result of Action

The inhibition of aldhs can potentially lead to increased sensitivity to certain drugs, impacting the prognosis and treatment of several malignancies .

属性

IUPAC Name |

4-bromo-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAAYCDBZXFOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641048 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methylisatin | |

CAS RN |

874375-17-4 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)